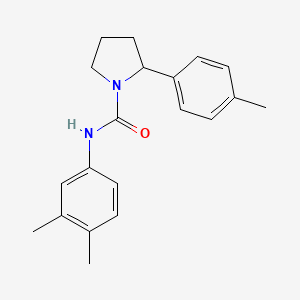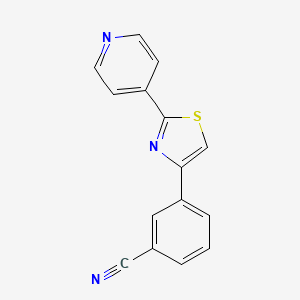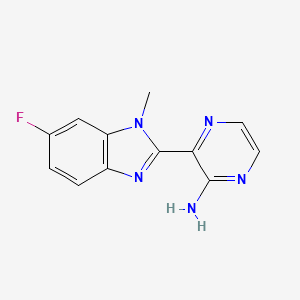![molecular formula C20H21N5O B7560362 N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It has been widely studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders.
Mecanismo De Acción
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide is a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress response and anxiety. By blocking the CRF1 receptor, this compound reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. This leads to a reduction in anxiety-like behaviors and stress-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the activity of the HPA axis, leading to a reduction in the release of stress hormones such as cortisol. This leads to a reduction in anxiety-like behaviors and stress-related disorders. This compound has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation. This suggests its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the CRF1 receptor, which allows for the specific targeting of this receptor. This makes it a useful tool for studying the role of the CRF1 receptor in various disorders. However, one limitation is that it has poor water solubility, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Direcciones Futuras
There are a number of future directions for research on N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide. One area of interest is the potential use of this compound as a treatment for anxiety disorders, depression, addiction, and stress-related disorders. Further studies are needed to determine the efficacy and safety of this compound in humans. Additionally, future research could focus on the development of more water-soluble and longer-lasting formulations of this compound. Finally, research could focus on the role of the CRF1 receptor in other disorders, such as inflammatory and autoimmune disorders.
Métodos De Síntesis
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide can be synthesized via a multi-step process involving the reaction of 3-(tetrazol-1-yl)benzoic acid with cyclopentylmethyl bromide, followed by reduction with sodium borohydride and subsequent reaction with phenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders. It has been shown to reduce anxiety-like behaviors in animal models and has potential as a treatment for anxiety disorders. This compound has also been studied for its potential as an antidepressant and has been shown to reduce depressive-like behaviors in animal models. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for addiction. Finally, this compound has been studied for its potential as a treatment for stress-related disorders, such as post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(17-11-6-12-18(13-17)25-14-21-23-24-25)22-19(16-9-4-5-10-16)15-7-2-1-3-8-15/h1-3,6-8,11-14,16,19H,4-5,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOHHXORSQHRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)



![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)

![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)

![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)